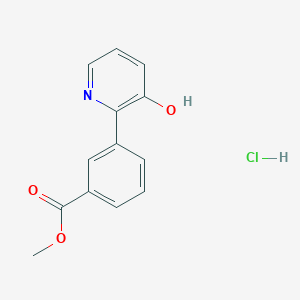

Methyl3-(3-hydroxypyridin-2-yl)benzoatehydrochloride

説明

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride (CAS: 2648938-59-2) is a hydrochloride salt of a benzoic acid derivative featuring a pyridine ring substituted with a hydroxyl group. Its molecular formula is C₁₃H₁₁NO₃·HCl (MW: 265.7 g/mol) . The compound contains a methyl ester group at the benzoate moiety and a hydroxyl group at the 3-position of the pyridine ring, as evidenced by its SMILES notation: COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O . The compound is classified as a lab reagent with a purity ≥95% and is discontinued commercially .

特性

分子式 |

C13H12ClNO3 |

|---|---|

分子量 |

265.69 g/mol |

IUPAC名 |

methyl 3-(3-hydroxypyridin-2-yl)benzoate;hydrochloride |

InChI |

InChI=1S/C13H11NO3.ClH/c1-17-13(16)10-5-2-4-9(8-10)12-11(15)6-3-7-14-12;/h2-8,15H,1H3;1H |

InChIキー |

GGASMWYDVMJPQZ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride typically involves the esterification of 3-hydroxypyridine with methyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques .

化学反応の分析

Types of Reactions

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzoate.

Reduction: Formation of 3-(3-hydroxypyridin-2-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as a metal chelator in biological systems.

Medicine: Explored for its therapeutic potential in treating diseases related to metal ion imbalance, such as iron overload disorders.

Industry: Utilized in the development of metal-based catalysts and materials.

作用機序

The mechanism of action of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride primarily involves its ability to chelate metal ions. The hydroxypyridinone moiety binds to metal ions, forming stable complexes. This chelation process can inhibit the catalytic activity of metal ions in biological systems, thereby exerting therapeutic effects. The compound targets metal ions such as iron (III) and disrupts their involvement in pathological processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The physicochemical and structural properties of Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride can be contextualized against analogous compounds, particularly benzoate derivatives and hydrochlorides with heterocyclic substituents.

Structural Analogues in Hydrochloride Salts

Several hydrochloride salts of benzoate esters with substituted aromatic or heteroaromatic groups have been documented. Key examples include:

Key Observations :

- Melting Points : While the target compound’s melting point is unspecified, structurally related hydrochlorides exhibit wide-ranging melting points (e.g., 106–247°C) depending on substituent polarity and symmetry . Nitro-substituted derivatives generally exhibit higher melting points due to increased dipole interactions .

Comparison with Pyran-2-one Derivatives

Compounds such as 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) and its derivatives (e.g., 14f , 14g ) share heterocyclic motifs but differ in functional groups :

| Compound Name | Key Functional Groups | Melting Point (°C) | Synthesis Method |

|---|---|---|---|

| 14f (Ethoxypropyl-pyranone) | Ethoxy, benzoyl | 94 | Ethoxide addition |

| 14g (Benzylmercapto-pyranone) | Benzylmercapto, benzoyl | 84–86 | Thiol-ene reaction |

| Target Compound | Hydroxypyridinyl, benzoate | Not reported | Likely esterification |

Key Observations :

- Reactivity : The target compound lacks the α,β-unsaturated ketone system present in pyran-2-one derivatives (e.g., 7a ), which is critical for thiol or ethoxide addition reactions . This difference may limit its utility in analogous synthetic pathways.

- Crystallinity : Pyran-2-one derivatives exhibit moderate melting points (84–94°C), suggesting that the target compound’s hydrochloride salt may have higher thermal stability due to ionic interactions .

Isomorphous Crystal Behavior

Isomorphous crystals, such as desmethylselegiline hydrochloride and its fluoro analogue, share nearly identical unit cell parameters and molecular conformations . While crystallographic data for the target compound is unavailable, its hydrochloride salt form may exhibit isomorphism with other benzoate hydrochlorides, particularly those with similar substituents (e.g., hydroxyl, methyl ester). Such isomorphism could facilitate co-crystallization studies for pharmaceutical formulation .

生物活性

Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHClNO

- Molecular Weight : 255.68 g/mol

- CAS Number : Not specified in the sources.

Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride exhibits several biological activities, primarily through its interaction with cellular pathways. Research indicates that it may function as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation. HDAC inhibitors have been shown to induce apoptosis in cancer cells, making them a focal point in cancer therapy research.

Efficacy in Cell Lines

A study conducted on various cancer cell lines demonstrated the compound's cytotoxicity. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride against different cell lines:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical) | 15.0 | 4.0 |

| BxPC-3 (Pancreatic) | 10.0 | 5.0 |

| RD (Rhabdomyosarcoma) | 20.0 | 2.5 |

Note: SI is calculated based on the IC50 values against normal vs. cancer cell lines.

Case Studies and Research Findings

- Anticancer Activity : In a controlled study, Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride was tested for its ability to induce apoptosis in HeLa and BxPC-3 cells. The results indicated that the compound effectively reduced cell viability and induced morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.

- Neuroprotective Effects : Another study explored the neuroprotective potential of the compound in models of oxidative stress. The findings suggested that it could mitigate oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases.

- Antioxidant Properties : Research evaluating the antioxidant activity of Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride showed significant free radical scavenging activity, which could contribute to its protective effects against cellular damage.

- Synergistic Effects with Other Drugs : A clinical trial investigated the combination of Methyl3-(3-hydroxypyridin-2-yl)benzoate hydrochloride with standard chemotherapy agents. The results revealed enhanced efficacy compared to monotherapy, suggesting potential for improved treatment regimens in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。